![molecular formula C12H8O3 B11898519 6-Acetylnaphthalene-1,4-dione CAS No. 51439-36-2](/img/structure/B11898519.png)
6-Acetylnaphthalene-1,4-dione
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Overview
Description
6-Acetylnaphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of an acetyl group at the sixth position and a quinone structure at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Acetylnaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions (MCRs) due to their efficiency and high selectivity. These reactions typically involve the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of suitable catalysts .
Chemical Reactions Analysis
Types of Reactions: 6-Acetylnaphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The quinone structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound typically yields 6-acetylnaphthalene-1,4-diol, while substitution reactions can produce various derivatives depending on the nucleophile involved .
Scientific Research Applications
Chemical Synthesis
6-Acetylnaphthalene-1,4-dione serves as a precursor for synthesizing various heterocyclic compounds. Its ability to participate in electron transfer reactions enables the generation of reactive intermediates useful for further chemical transformations .
Biological Studies
Research has highlighted the potential of this compound in biological applications:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida tenuis .
- Anticancer Properties : The compound's redox properties allow it to induce oxidative stress in cancer cells, which can lead to cell death .
Molecular Probes
Due to its redox characteristics, this compound is utilized in developing molecular probes for biochemical research. These probes can help study cellular processes by generating reactive oxygen species that interact with cellular components .
Case Study 1: Antimicrobial Evaluation
A series of synthesized compounds based on this compound were tested for their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited potent activity against both bacterial and fungal strains. For instance, some compounds showed minimal inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress. This property has led researchers to explore its potential as a therapeutic agent in cancer treatment .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Chemical Synthesis | Precursor for heterocyclic compounds | High yields achieved using green synthesis methods |
Antimicrobial Activity | Efficacy against pathogens | Significant activity against Staphylococcus aureus and Candida tenuis |
Anticancer Properties | Induction of oxidative stress leading to apoptosis | Effective against various cancer cell lines |
Molecular Probes | Development of probes for studying cellular processes | Generates reactive oxygen species impacting cellular components |
Mechanism of Action
The mechanism of action of 6-Acetylnaphthalene-1,4-dione involves its redox properties. The quinone structure allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects, including antimicrobial and anticancer activities. The compound’s molecular targets include cellular proteins and DNA, which can be damaged by the ROS generated during redox reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Acetylnaphthalene-1,4-dione include other naphthoquinone derivatives such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin). These compounds share the quinone structure and exhibit similar redox properties .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the acetyl group at the sixth position. This structural feature can influence its reactivity and biological activity, making it a unique compound for various applications.
Biological Activity
6-Acetylnaphthalene-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is part of the naphthoquinone family, characterized by a naphthalene backbone with two carbonyl groups. Its structure can be represented as follows:
This compound exhibits redox properties that contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its in vitro efficacy against Mycobacterium tuberculosis, revealing that derivatives of naphthalene-1,4-dione showed promising results with minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL. Notably, compound 7 from this series displayed an IC50 value of 0.49 µg/mL, indicating potent antimycobacterial activity .
Table 1: Antimycobacterial Activity of Naphthalene-1,4-dione Derivatives
Compound | MIC (µg/mL) | IC50 (µg/mL) | Growth Inhibition (%) |
---|---|---|---|
7 | 3.13 | 0.49 | 99 |
1 | 3.13 | - | 96 |
3 | 3.13 | - | 98 |
Anticancer Properties
This compound has also been investigated for its anticancer properties. A study highlighted its ability to inhibit the growth of liver tumor cells through the induction of apoptosis. The mechanism was linked to the generation of reactive oxygen species (ROS), which play a crucial role in cancer cell death .
Case Study: Liver Tumor Growth Inhibition
In experimental models, treatment with this compound led to a significant reduction in tumor size compared to control groups. The compound's ability to modulate signaling pathways associated with cell survival and proliferation was noted as a key factor in its anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition suggests that the compound could serve as a therapeutic agent for inflammatory diseases .
Table 2: Anti-inflammatory Activity
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The compound's ability to undergo redox reactions contributes to its antimicrobial and anticancer properties.
- Apoptosis Induction : Through ROS generation, it triggers apoptotic pathways in cancer cells.
- Cytokine Modulation : It inhibits the release of inflammatory mediators.
Properties
CAS No. |
51439-36-2 |
---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
6-acetylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |
InChI Key |
MJDSWBRCFIGVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O |
Origin of Product |
United States |
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